Cas no 2718-25-4 ((+)-Rheadine)

(+)-Rheadine structure
Nome del prodotto:(+)-Rheadine
(+)-Rheadine Proprietà chimiche e fisiche
Nomi e identificatori
-
- rhoeadine
- 3:10,11-bis(methylenebis(oxy))-8-methoxy-16-methyl-(8-beta)-rheada
- 8-beta-methoxy-16-methyl-2,3:10,11-bis(methylenebis(oxy))rheadan
- rheadine
- rhoeadin
- 8β-Methoxy-16-methyl-2,3:10,11-bis[methylenebis(oxy)]rheadan
- Brn 0098745
- Rheadan, 8-methoxy-16-methyl-2,3:10,11-bis(methylenebis(oxy))-, (8-beta)-
- (+)-Rheadine
- RHOEADINE(RG)
- 4-27-00-06897 (Beilstein Handbook Reference)
- (1R, 14R, 24S)-24-methoxy-13-methyl-5, 7, 19, 21, 25-pentaoxa-13-azahexacyclo[12.11.0.02, 10.04, 8.015, 23.018, 22]pentacosa-2, 4(8), 9, 15(23), 16, 18(22)-hexaene
- UNII-9Q9C65WH3B
- DTXSID10181652
- 9Q9C65WH3B
- AKOS040762281
- RHEADINE [MI]
- 2718-25-4
- (1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene
- SCHEMBL673349
- HY-N9123
- NS00094621
- (1,3)DIOXOLO(4,5-H)-1,3-DIOXOLO(7,8)(2)BENZOPYRANO(3,4-A)(3)BENZAZEPINE, 5B,6,7,8,13B,15-HEXAHYDRO-15-METHOXY-6-METHYL-, (5BR,13BR,15S)-
- CS-0158798
- Q203455
- (+)-Rhoeadine
- C09619
- CHEBI:8836
- 1-Isorheadine
- Isorhoeadine
-
- Inchi: InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1
- Chiave InChI: XRBIHOLQAKITPP-SBHAEUEKSA-N
- Sorrisi: CO[C@H]1O[C@@H]2C3=CC4OCOC=4C=C3CCN(C)[C@@H]2C2C=CC3OCOC=3C1=2
Proprietà calcolate
- Massa esatta: 383.13700
- Massa monoisotopica: 383.13688739g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 1
- Complessità: 591
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.6Ų
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.3202 (rough estimate)
- Punto di fusione: 222°C
- Punto di ebollizione: 510.32°C (rough estimate)
- Indice di rifrazione: 1.5614 (estimate)
- PSA: 58.62000
- LogP: 3.02740
- Rotazione specifica: D23 +235° (c = 1.01 in chloroform); D22 +174° (c = 0.69 in pyridine)
(+)-Rheadine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | R317500-50mg |
(+)-Rheadine |
2718-25-4 | 50mg |
$ 11200.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R91010-10mg |
Rhoeadine |
2718-25-4 | 10mg |
¥3228.0 | 2021-09-08 | ||
TRC | R317500-10mg |
(+)-Rheadine |
2718-25-4 | 10mg |
$ 5126.00 | 2023-04-16 | ||
TargetMol Chemicals | TN4910-1 mL * 10 mM (in DMSO) |
Rhoeadine |
2718-25-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2190 | 2023-09-15 | |
TargetMol Chemicals | TN4910-10mg |
Rhoeadine |
2718-25-4 | 10mg |
¥ 3130 | 2024-07-19 | ||
TRC | R317500-25mg |
(+)-Rheadine |
2718-25-4 | 25mg |
$ 6148.00 | 2023-04-16 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4910-1 mg |
Rhoeadine |
2718-25-4 | 1mg |
¥2665.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4910-10 mg |
Rhoeadine |
2718-25-4 | 98% | 10mg |
¥ 3,130 | 2023-07-10 | |
TargetMol Chemicals | TN4910-1 ml * 10 mm |
Rhoeadine |
2718-25-4 | 1 ml * 10 mm |
¥ 2190 | 2024-07-19 |
(+)-Rheadine Letteratura correlata
-
1. Total synthesis of the alkaloids rhoeadine and alpinigenineHiroshi Irie,Shohei Tani,Hiroyuki Yamane J. Chem. Soc. Perkin Trans. 1 1972 2986
-
2. Synthetic approach to rhoeadine-type alkaloidsTetsuji Kametani,Shoji Hirata,Fumio Satoh,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1974 2509
-
3. Total synthesis of the alkaloids (±)-alpinigenine and (±)-cis-alpinigenineSundaresan Prabhakar,Ana M. Lobo,M. Regina Tavares,Ilda M. C. Oliveira J. Chem. Soc. Perkin Trans. 1 1981 1273
-
4. XXXIV.—PorphyroxineJitendra Nath Rakshit J. Chem. Soc. Trans. 1919 115 455
-
Hiroshi Irie,Shohei Tani,Hiroyuki Yamane J. Chem. Soc. D 1970 1713
2718-25-4 ((+)-Rheadine) Prodotti correlati
- 6883-44-9(Egenine)
- 2138142-69-3(Benzenesulfonamide, 2,3,4-trifluoro-5-formyl-N-methyl-)
- 90801-02-8(3-(dimethylamino)propanoyl chloride hydrochloride)
- 1172072-83-1(2-bromo-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 2758003-81-3(tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride)
- 2171658-17-4(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-methoxy-4-methylpentanoic acid)
- 1153452-67-5(3-(Furan-2-yl)-1,2,4-oxadiazol-5-ylmethanol)
- 2637166-17-5(5-(8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid)
- 690960-70-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide)
- 1368435-36-2(2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
